molecular formula C18H24N2O B4740447 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide

2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide

Cat. No. B4740447
M. Wt: 284.4 g/mol
InChI Key: UKHQVMPMRSSLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide, also known as A-889425, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-889425 belongs to the class of NMDA receptor antagonists and is primarily used in research to study the role of NMDA receptors in various physiological and pathological conditions.

Mechanism of Action

2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide acts as a competitive antagonist of NMDA receptors by binding to the receptor site and preventing the activation of the receptor by glutamate. This results in the inhibition of NMDA receptor-mediated excitatory synaptic transmission, which is believed to be involved in various neurological disorders.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide can inhibit the activity of NMDA receptors and reduce the release of glutamate in the brain. In vivo studies have shown that 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide can improve cognitive function in animal models of Alzheimer's disease and reduce the symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide in lab experiments is its high selectivity for NMDA receptors, which allows for precise targeting of these receptors in various experimental models. However, one limitation of using 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide. One potential area of research is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological disorders. Another area of research is the investigation of the role of NMDA receptors in other physiological processes such as pain perception and immune function. Additionally, further studies are needed to determine the long-term effects of 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide on neuronal function and behavior.

Scientific Research Applications

2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. NMDA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity and neuronal development. 2-(1-adamantyl)-N-(5-methyl-2-pyridinyl)acetamide acts as a selective antagonist of NMDA receptors and has been used to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-(1-adamantyl)-N-(5-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-12-2-3-16(19-11-12)20-17(21)10-18-7-13-4-14(8-18)6-15(5-13)9-18/h2-3,11,13-15H,4-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHQVMPMRSSLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylpyridin-2-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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